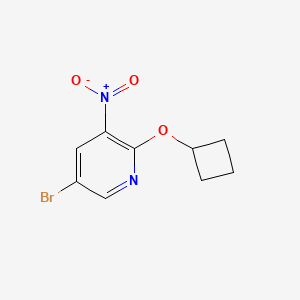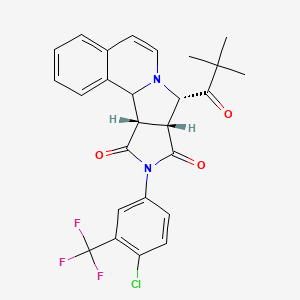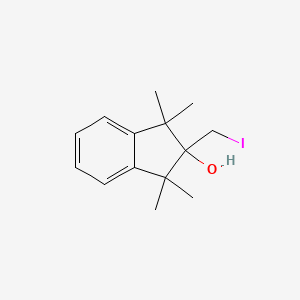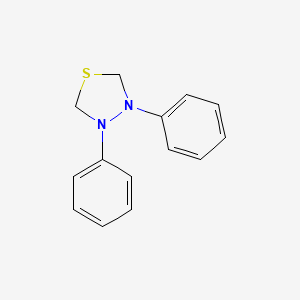![molecular formula C13H16 B12640163 {[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene CAS No. 920750-21-6](/img/structure/B12640163.png)
{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a benzene ring attached to the cyclopentene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The cyclopentene ring is then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Benzylation: The final step involves the attachment of the benzene ring via a methylene bridge. This can be accomplished through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of benzyl alcohol, benzaldehyde, or benzoic acid.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mécanisme D'action
The mechanism of action of {[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylbenzene: Similar structure but lacks the methyl group on the cyclopentene ring.
Methylcyclopentane: Lacks the benzene ring and has a fully saturated cyclopentane ring.
Benzylcyclopentane: Similar structure but with a fully saturated cyclopentane ring.
Uniqueness
{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene is unique due to the presence of both a cyclopentene ring and a benzene ring, providing a combination of reactivity and stability that is not found in the similar compounds listed above. This unique structure allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
920750-21-6 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
[(1S)-1-methylcyclopent-2-en-1-yl]methylbenzene |
InChI |
InChI=1S/C13H16/c1-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-5,7-9H,6,10-11H2,1H3/t13-/m0/s1 |
Clé InChI |
IUNWKPJROQYNFW-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@]1(CCC=C1)CC2=CC=CC=C2 |
SMILES canonique |
CC1(CCC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)

![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)

![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
![N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B12640117.png)
![2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B12640121.png)

![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)

